REACTION_SMILES
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[NH2:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][c:8]([F:11])[cH:9][cH:10]1.[n:12]1[cH:13][cH:14][c:15]([CH:18]=[O:19])[cH:16][cH:17]1>>[NH:1]([c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][c:8]([F:11])[cH:9][cH:10]1)[CH2:18][c:15]1[cH:14][cH:13][n:12][cH:17][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)cc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccncc1
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Name
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Type
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product
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Smiles
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O=C(O)c1cc(F)ccc1NCc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |